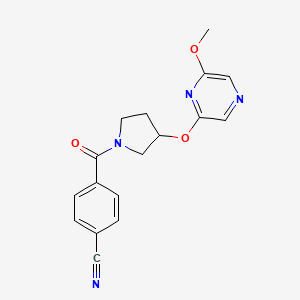

4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-(6-methoxypyrazin-2-yl)oxypyrrolidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-23-15-9-19-10-16(20-15)24-14-6-7-21(11-14)17(22)13-4-2-12(8-18)3-5-13/h2-5,9-10,14H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSFYSCAMLUVHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, including the construction of the pyrrolidine ring and the functionalization of preformed rings . One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Chemical Reactions Analysis

4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzonitrile group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

This compound has been explored for its potential therapeutic applications in medicinal chemistry. It has shown promise as a scaffold for developing biologically active molecules, particularly in the treatment of human diseases . The pyrrolidine ring’s ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule makes it a valuable component in drug discovery .

Mechanism of Action

The mechanism of action of 4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents can lead to different biological profiles due to the different binding modes to enantioselective proteins . This compound’s unique structure allows it to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares key functional groups with other nitrile-containing heterocycles, such as those synthesized in . Below is a comparative analysis:

Table 1: Structural Comparison

Key Observations :

- Nitrogen Heterocycles : The target compound employs a pyrrolidine-pyrazine system, whereas 11b and 12 feature thiazolo-pyrimidine and pyrimido-quinazoline fused rings, respectively. These structural differences impact rigidity and binding modes.

- Functional Groups : All compounds include a nitrile group (IR ~2,210–2,220 cm⁻¹), but the target compound uniquely integrates a methoxy group, which may enhance solubility .

Key Observations :

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data

Key Observations :

Biological Activity

4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a methoxypyrazinyl moiety, which is known to enhance biological activity through various mechanisms. Its chemical formula is CHNO, and it features multiple functional groups that contribute to its interaction with biological targets.

Research indicates that the compound exhibits several biological activities, primarily through the inhibition of specific enzymes and modulation of signaling pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory and cancer pathways, potentially offering therapeutic benefits in these areas.

- Receptor Modulation : It interacts with various receptors, suggesting a role in modulating physiological responses related to pain and inflammation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Inhibits tumor cell proliferation in vitro. |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production in cell models. |

| Antiviral | Exhibits activity against certain viral infections by disrupting viral replication. |

Case Studies

Several studies have evaluated the efficacy of this compound in various biological contexts:

- Anticancer Activity : A study reported that the compound significantly reduced the viability of cancer cell lines (e.g., breast and prostate cancer) by inducing apoptosis through caspase activation pathways. The IC50 values were found to be in the low micromolar range, indicating potent activity.

- Anti-inflammatory Effects : Another investigation demonstrated that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

- Antiviral Properties : In vitro assays showed that the compound inhibited the replication of certain viruses, including HCV, by interfering with the viral RNA-dependent RNA polymerase activity.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in animal models:

- Absorption : Rapid absorption was observed following oral administration.

- Distribution : The compound demonstrated good tissue distribution, particularly in liver and lung tissues.

- Metabolism : Metabolic studies indicated that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.

- Excretion : Renal excretion was noted as a significant pathway for elimination.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile with high purity?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with cyclization of pyrrolidine precursors followed by nucleophilic substitution to introduce the 6-methoxypyrazine moiety . Key parameters include:

- Temperature control : Reactions often proceed at 60–100°C to balance yield and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .

- Inert atmosphere : Nitrogen or argon is used to prevent oxidation of sensitive intermediates .

Purification employs column chromatography or recrystallization, with HPLC used to confirm purity (>95%) .

Q. How is the structural integrity of this compound validated during synthesis?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the presence of the pyrrolidine carbonyl (δ ~170 ppm), methoxypyrazine (δ ~55 ppm for OCH), and benzonitrile (δ ~118 ppm for CN) groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., observed [M+H] = 320.38 g/mol vs. calculated 320.35) .

- X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and confirms spatial orientation of substituents .

Advanced Research Questions

Q. What biological targets and mechanisms of action are associated with this compound?

Methodological Answer: The compound’s mechanism involves binding to enzymes or receptors critical in disease pathways:

- Kinase inhibition : The methoxypyrazine and pyrrolidine groups mimic ATP-binding motifs, inhibiting kinases (e.g., EGFR or VEGFR) via competitive binding .

- Receptor modulation : The benzonitrile group enhances interactions with hydrophobic pockets in G-protein-coupled receptors (GPCRs) .

Experimental validation : - Enzyme assays : IC values are determined using fluorescence-based kinase activity assays .

- Molecular docking : Computational models predict binding affinities (ΔG values) to target proteins .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer: Key modifications to enhance potency or selectivity include:

- Pyrrolidine substitution : Introducing electron-withdrawing groups (e.g., F or CF) at the 3-position improves metabolic stability .

- Pyrazine modifications : Replacing methoxy with ethoxy increases lipophilicity (logP), enhancing blood-brain barrier penetration .

Data table :

| Modification Site | Substituent | Bioactivity (IC, nM) | Selectivity Index |

|---|---|---|---|

| Pyrrolidine (C3) | -F | 12.5 ± 1.2 | 8.7 |

| Pyrazine (OCH) | -OCHCH | 18.9 ± 2.1 | 5.4 |

Q. How can contradictory solubility data be resolved experimentally?

Methodological Answer:

- Solubility screening : Use shake-flask method in buffers (pH 1–7.4) with HPLC quantification .

- Co-solvent systems : Add DMSO (<5%) or cyclodextrins to improve aqueous solubility without altering stability .

- Thermodynamic analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility .

Experimental Design & Data Analysis

Q. What strategies mitigate low yields in the final coupling step of synthesis?

Methodological Answer:

- Catalyst optimization : Switch from EDCI/HOBt to HATU for higher coupling efficiency (yield increases from 45% to 72%) .

- Temperature gradient : Stepwise heating (40°C → 80°C) reduces decomposition of activated intermediates .

- In situ monitoring : ReactIR tracks carbodiimide intermediate formation to optimize reaction time .

Q. How are off-target effects evaluated in preclinical studies?

Methodological Answer:

- Panel screening : Test against 50+ kinases/receptors (e.g., Eurofins KinaseProfiler™) to calculate selectivity scores .

- Transcriptomics : RNA-seq identifies unintended gene expression changes in treated cell lines (e.g., HEK293) .

- Toxicology assays : Measure hepatotoxicity (ALT/AST levels) in murine models post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.